REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[S:13][CH2:14][CH2:15][C:16]([OH:18])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH-].[Na+]>C(OCC)(=O)C.CCCCCC.O>[S:8]1[C:9]2[S:13][CH2:14][CH2:15][C:16](=[O:18])[C:10]=2[CH:11]=[CH:12]1 |f:3.4|
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
130.7 g
|
Type
|
reactant
|
Smiles
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S1C(=CC=C1)SCCC(=O)O
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
( C4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
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C2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( C6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( C5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Type
|
CUSTOM
|
Details
|
stirred for about 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
In a 2-L reactor fitted with an overhead mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel
|
Type
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TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
was added over 5 minutes to the stirred solution of 2
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated to 35°-38° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at <25° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted once with toluene (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were then concentrated under vacuum (43 mBar) to a volume of 200 mL
|
Type
|
ADDITION
|
Details
|
diluted to 1.2 L with ethyl acetate for the next step (oxidation)
|
Type
|
CUSTOM
|
Details
|
A small sample was chromatographed
|
Type
|
CUSTOM
|
Details
|
to obtain the following data
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
S1C=CC2=C1SCCC2=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |